molecular formula C16H12O2S B12587054 Methyl 2-[(phenylethynyl)sulfanyl]benzoate CAS No. 638199-59-4

Methyl 2-[(phenylethynyl)sulfanyl]benzoate

Cat. No.: B12587054
CAS No.: 638199-59-4
M. Wt: 268.3 g/mol
InChI Key: UUOBGTBYBJLMAW-UHFFFAOYSA-N
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Description

Methyl 2-[(phenylethynyl)sulfanyl]benzoate is a useful research compound. Its molecular formula is C16H12O2S and its molecular weight is 268.3 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

638199-59-4

Molecular Formula

C16H12O2S

Molecular Weight

268.3 g/mol

IUPAC Name

methyl 2-(2-phenylethynylsulfanyl)benzoate

InChI

InChI=1S/C16H12O2S/c1-18-16(17)14-9-5-6-10-15(14)19-12-11-13-7-3-2-4-8-13/h2-10H,1H3

InChI Key

UUOBGTBYBJLMAW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1SC#CC2=CC=CC=C2

Origin of Product

United States

Contextual Foundations of Methyl 2 Phenylethynyl Sulfanyl Benzoate Research

Significance of Aryl Ester-Thioether-Alkyne Scaffolds in Organic Chemistry

The combination of an aryl ester, a thioether, and an alkyne within a single molecular framework, as seen in Methyl 2-[(phenylethynyl)sulfanyl]benzoate, gives rise to a versatile chemical entity. Aryl esters are fundamental functional groups in organic chemistry, often found in pharmaceuticals and materials. Thioethers are also crucial, with their presence in many biologically active molecules and their utility as key intermediates in organic synthesis. nih.govacs.org The alkyne group is a powerful functional handle, readily participating in a wide array of transformations such as cycloadditions, cross-coupling reactions, and "click" chemistry.

The integration of these three functionalities into one molecule creates a scaffold with the potential for sequential and chemoselective reactions. This allows for the construction of complex molecular architectures from a single, pre-functionalized building block. For instance, the alkyne can be modified without affecting the ester or thioether, and vice versa, enabling the synthesis of diverse derivatives. The sulfur atom in the thioether can also influence the electronic properties of the molecule and participate in metal coordination.

Evolution of Synthetic Strategies for Architecturally Complex Benzoate (B1203000) Derivatives

The synthesis of highly substituted and functionalized benzoate derivatives has been a long-standing goal in organic chemistry. Early methods often relied on classical multi-step sequences, which could be lengthy and inefficient. The advent of transition metal-catalyzed cross-coupling reactions has revolutionized this field. nih.gov

Modern synthetic strategies for constructing molecules like this compound would likely involve powerful catalytic methods. For instance, the formation of the C-S bond could be achieved through copper- or palladium-catalyzed cross-coupling of an aryl halide with a thiol. acs.orgnih.gov Similarly, the carbon-carbon triple bond of the phenylethynyl group is often installed using the Sonogashira cross-coupling reaction, which couples a terminal alkyne with an aryl halide in the presence of a palladium catalyst. acs.orgnih.gov

Recent advancements have focused on developing more efficient and atom-economical methods. These include C-H bond activation strategies, which allow for the direct functionalization of the aromatic ring without the need for pre-installed leaving groups. nih.gov The development of one-pot and tandem reactions, where multiple transformations occur in a single reaction vessel, has also streamlined the synthesis of complex molecules. acs.org For example, a plausible synthesis of this compound could involve the reaction of methyl 2-mercaptobenzoate with phenylacetylene (B144264) under catalytic conditions.

Table 1: Plausible Synthetic Approaches to Aryl Alkynyl Thioethers

Catalyst SystemReactant 1Reactant 2General Conditions
Copper(I) saltsAryl thiolTerminal alkyneBase, organic solvent
Palladium complexesAryl thiolAlkynyl halideBase, phosphine (B1218219) ligand
Copper/Palladium co-catalysisAryl halideThiol and Alkyne (multi-component)Base, amine solvent

It is important to note that while these methods are generally applicable, the specific conditions for the synthesis of this compound would require experimental optimization.

Theoretical Underpinnings in the Design and Analysis of Sulfur- and Alkyne-Containing Molecules

Furthermore, DFT can be used to calculate the distribution of electron density within the molecule, highlighting regions that are electron-rich or electron-poor. This information is invaluable for predicting the molecule's reactivity towards electrophiles and nucleophiles. For instance, the molecular electrostatic potential (ESP) can be mapped to visualize the regions of positive and negative electrostatic potential, offering clues about intermolecular interactions. nih.gov

In the case of this compound, theoretical studies could elucidate the extent of electronic communication between the phenylethynyl group, the sulfur atom, and the methyl benzoate moiety. The presence of the sulfur atom with its lone pairs of electrons and the π-system of the alkyne can lead to interesting through-bond and through-space electronic interactions. mdpi.com These interactions can influence the molecule's spectroscopic properties, such as its NMR and UV-Vis spectra, as well as its potential applications in materials science, for example, as a component in organic electronics.

Table 2: Key Properties of this compound

PropertyValueSource
Molecular Formula C₁₆H₁₂O₂SN/A
Molecular Weight 268.33 g/mol N/A
Physical State Expected to be a solid or oil at room temperatureN/A

Note: As specific experimental data for this compound is not available in the cited literature, these values are calculated or predicted based on its chemical structure.

Advanced Synthetic Methodologies for Methyl 2 Phenylethynyl Sulfanyl Benzoate

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis of Methyl 2-[(phenylethynyl)sulfanyl]benzoate identifies three primary bonds for strategic disconnection, leading to various synthetic pathways. These disconnections are: (1) the ester linkage, (2) the carbon-sulfur (C-S) bond of the sulfanyl (B85325) group, and (3) the carbon-carbon (C-C) bond between the benzene (B151609) ring and the ethynyl (B1212043) group. Each disconnection points toward a different set of starting materials and a unique synthetic strategy.

Figure 1: Key Retrosynthetic Disconnections for this compound

This diagram illustrates the three main retrosynthetic pathways for the target molecule.

The most direct route to the final product involves the esterification of 2-[(phenylethynyl)sulfanyl]benzoic acid.

Fischer Esterification : This classic method involves reacting the parent carboxylic acid with an alcohol (in this case, methanol) in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comwvu.edu The reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol is typically used, or water is removed as it is formed. masterorganicchemistry.comathabascau.ca The mechanism proceeds through protonation of the carbonyl oxygen, followed by nucleophilic attack from the alcohol, a series of proton transfers, and finally elimination of water to yield the ester. youtube.commasterorganicchemistry.com

Beyond Fischer Esterification : While Fischer esterification is cost-effective, other methods can be employed, especially for sensitive substrates or to achieve higher yields under milder conditions. These include:

Reaction with Acyl Chlorides : The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with methanol, often in the presence of a non-nucleophilic base, to form the ester.

Coupling Agent-Mediated Esterification : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to activate the carboxylic acid, facilitating its reaction with methanol.

These alternative methods avoid the harsh acidic conditions and high temperatures often required for Fischer esterification. athabascau.ca

Constructing the aryl thioether linkage is a critical step that can be approached in two primary ways.

Thiol-Yne Chemistry : The thiol-yne reaction, or alkyne hydrothiolation, involves the addition of a thiol across an alkyne. wikipedia.org In the context of synthesizing the target molecule, this would involve the reaction between methyl 2-mercaptobenzoate and phenylacetylene (B144264). This reaction can proceed through either a radical or a nucleophilic pathway.

Radical Pathway : Typically initiated by UV irradiation or a radical initiator like azobisisobutyronitrile (AIBN), this pathway leads to the anti-Markovnikov addition product. wikipedia.org

Nucleophilic (Michael) Pathway : This base-catalyzed reaction involves the conjugate addition of a thiolate anion to an activated alkyne. acs.org The reaction is highly efficient and proceeds under ambient conditions. acs.org The stereoselectivity can be controlled, though mixtures of (E/Z)-alkenes can form. wikipedia.org

Alkylation Strategies : A more traditional approach involves the S-alkylation of a thiol. This would entail the reaction of the thiolate of methyl 2-mercaptobenzoate with a phenylethynyl halide (e.g., phenylethynyl bromide). This is a standard Sₙ2 reaction where the sulfur nucleophile displaces the halide leaving group.

The installation of the phenylethynyl group onto the aromatic ring is efficiently achieved via transition metal-catalyzed cross-coupling reactions.

Sonogashira Coupling : The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds. wikipedia.org It involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this strategy could be implemented in two ways:

Coupling of methyl 2-iodo- or 2-bromobenzoate (B1222928) with phenylacetylene, followed by introduction of the sulfur moiety.

Coupling of a pre-functionalized aryl halide, such as methyl 2-halo-X-(phenylsulfanyl)benzoate, with phenylacetylene.

The Sonogashira reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups, making it highly valuable in complex molecule synthesis. wikipedia.orgnih.gov Copper-free variations of the Sonogashira reaction have also been developed to avoid the issue of alkyne homocoupling, which is a common side reaction in the presence of copper. organic-chemistry.orgnih.gov

Catalytic Approaches in Targeted Synthesis

Catalysis is central to the modern synthesis of this compound, enabling efficient and selective bond formations under mild conditions.

Transition metals, particularly palladium and copper, are instrumental in forming the key C-S and C-C bonds of the target molecule. nih.gov

C-S Bond Formation : The formation of aryl thioethers is often accomplished through palladium- or copper-catalyzed cross-coupling reactions. nih.govresearchgate.net These reactions typically couple an aryl halide or triflate with a thiol.

Palladium Catalysis : Buchwald-Hartwig amination conditions can be adapted for C-S coupling, using palladium catalysts with specialized phosphine (B1218219) ligands. acsgcipr.org

Copper Catalysis : Copper-catalyzed Ullmann-type reactions are a classic method for C-S bond formation. Modern protocols use copper(I) salts, such as CuI, often without the need for a ligand, making the process simpler and more cost-effective. uu.nl These reactions are tolerant of various functional groups and can be performed under relatively mild conditions. uu.nl

C-C Bond Formation (Sonogashira Coupling) : As previously mentioned, the Sonogashira coupling is the premier method for the C-C bond formation step. The choice of catalyst and ligands is crucial for the reaction's success. acsgcipr.org

Catalyst SystemSubstratesConditionsOutcomeReference
Pd(PPh₃)₂Cl₂ / CuIAryl Iodide, Terminal AlkyneAmine Base (e.g., Et₃N), DMFGood to excellent yields for a variety of substrates. researchgate.net
Pd(OAc)₂ / LigandAryl Bromide, Terminal AlkyneBase, SolventEffective for less reactive aryl bromides; ligand choice is critical. acsgcipr.org
[DTBNpP]Pd(crotyl)ClAryl Bromide, Terminal AlkyneTMP, DMSO, Room TempCopper-free, rapid reaction with high yields for challenging substrates. nih.gov
CuI (Ligand-Free)Aryl Iodide, ThiophenolBase (e.g., K₂CO₃), SolventSimple, inexpensive system for C-S bond formation. uu.nl

This interactive table summarizes various catalytic systems used for C-C and C-S bond formation relevant to the synthesis of the target molecule.

Lewis acids can play a significant role in various stages of the synthesis, from scaffold formation to functional group manipulation. rsc.org While not as prominent as transition metal catalysis for the key coupling steps, Lewis acids can be employed to:

Facilitate Esterification : Lewis acids can activate the carboxylic acid group, promoting ester formation under milder conditions than traditional Brønsted acid catalysis. Zinc benzoates, for example, have been shown to be competent Lewis acid catalysts. nih.gov

Promote Thiol-Yne Additions : Certain Lewis acids can catalyze the hydrothiolation of alkynes, potentially offering an alternative to radical or base-catalyzed methods. wikipedia.org

Influence Cycloaddition Reactions : In synthetic routes that build the benzene ring from acyclic precursors, Lewis acids can be used to catalyze Diels-Alder or other cycloaddition reactions, controlling regioselectivity and reaction rates. researchgate.net For instance, the use of various Lewis acids has been explored to facilitate reactions in the synthesis of substituted benzoates. researchgate.net

Photoredox and Electrochemical Methods in Sulfonylation/Sulfenylation

Recent advancements in synthetic organic chemistry have highlighted the power of photoredox and electrochemical methods to facilitate challenging transformations under mild conditions. These techniques offer unique pathways for the formation of carbon-sulfur bonds, which are central to the structure of this compound.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates that can participate in a variety of bond-forming reactions. In a relevant study, a photoredox-catalyzed cascade annulation was developed for methyl(2-(phenylethynyl)phenyl)sulfanes using sulfonyl chlorides. rsc.org This process leads to the formation of 3-(alkyl/arylsulfonyl)benzothiophenes through an intramolecular alkyl/aryl transfer and SO2 insertion, demonstrating the utility of photoredox methods in manipulating related sulfur-containing scaffolds. rsc.org While this specific reaction results in a cyclized product rather than the direct sulfenylation product, the underlying principle of using light to initiate the reaction of a sulfonyl chloride with a phenylethynyl-substituted sulfide (B99878) showcases a modern approach that could be adapted for the synthesis of the target molecule.

Electrochemical Synthesis: Electrosynthesis provides a reagent-free method for oxidation and reduction, often replacing harsh chemical oxidants and reductants with electrons, thereby minimizing waste. A patented method describes the continuous preparation of 1-(methylsulfonyl)-2-(phenylethynyl)benzene, a structurally analogous sulfone, using an electrochemical microchannel reactor. google.com In this process, the corresponding sulfide, methyl(2-(phenylethynyl)phenyl)sulfane, is electrolyzed in a homogeneous solution with an electrolyte. google.com This method boasts a short reaction time and high product yield without the need for expensive metal catalysts or chemical oxidants, highlighting its efficiency and environmental benefits. google.com This electrochemical oxidation of a sulfide to a sulfone suggests that a controlled, partial electrochemical oxidation could potentially yield the desired sulfoxide (B87167) or be adapted for sulfenylation reactions. Another study details the electrochemical synthesis of various methyl sulfoxides from thiophenols or thiols and dimethyl sulfoxide, using electrons and hydrogen peroxide as clean oxidants. rsc.org

These examples underscore the potential of photoredox and electrochemical strategies to offer milder, more efficient, and greener alternatives to traditional methods for constructing the sulfanyl linkage in this compound.

Novel Synthetic Route Development and Optimization

The quest for ideal synthetic routes balances efficiency, convergence, and sustainability. For a molecule like this compound, novel strategies involving multicomponent reactions and continuous flow processing, guided by the principles of green chemistry, are at the forefront of synthetic innovation.

While a specific MCR for the direct synthesis of this compound is not prominently described, related precedents exist. For instance, a three-component reaction of 2-(phenylethynyl)benzaldehyde, an amine, and diphenylphosphine (B32561) oxide has been developed to create phosphinoyl-functionalized isoquinoline (B145761) and isoindoline (B1297411) derivatives. rsc.orgresearchgate.net This demonstrates that the 2-(phenylethynyl)phenyl scaffold is a viable substrate for MCRs. By substituting the phosphine oxide with a suitable sulfur-based nucleophile and using an appropriate starting material like methyl 2-formylbenzenethiol, one could envision a convergent MCR approach to the target structure. Another example is the Ugi three-component reaction, which has been used to synthesize methyl 2-((2-(cyclohexylamino)-2-oxo-1-phenylethyl) amino)benzoates from benzaldehydes, anthranilic acid, and an isocyanide, showcasing the power of MCRs in assembling complex benzoate (B1203000) derivatives. researchgate.net

The development of an MCR for this compound would involve the strategic selection of starting materials that, under the right catalytic conditions, could assemble the final molecule in a single, highly atom-economical step.

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. nih.gov These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety for handling hazardous intermediates, and simplified scalability. nih.gov

A prime example of this technology's application in a related synthesis is the continuous preparation of 1-(methylsulfonyl)-2-(phenylethynyl)benzene via an electrochemical microchannel reactor. google.com This system facilitates a rapid and high-yield synthesis, making it suitable for larger-scale production in a safer, more efficient, and greener manner. google.com Similarly, a continuous-flow diazotization process has been successfully employed for the synthesis of methyl 2-(chlorosulfonyl)benzoate, a key intermediate for many sulfur-containing compounds. researchgate.net This process significantly reduces the risks associated with the accumulation of unstable diazonium salts, a common issue in batch reactions. researchgate.net

Applying flow chemistry to the synthesis of this compound could involve pumping the reactants, such as methyl 2-mercaptobenzoate and a phenylacetylene derivative, through a heated or catalytically active reactor coil. This would allow for rapid optimization of reaction conditions and could lead to higher yields and purity while minimizing reaction times and waste. aidic.it The precise control afforded by flow systems is particularly advantageous for managing exothermic reactions or preventing the formation of byproducts. nih.gov

The twelve principles of green chemistry provide a framework for designing chemical products and processes that are environmentally benign. msu.eduuniroma1.it These principles are integral to the development of modern synthetic routes for compounds like this compound.

Prevention: It is better to prevent waste than to treat it. msu.edu Methods like MCRs and flow chemistry excel here by minimizing byproducts and solvent waste. nih.govnih.gov

Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product. msu.edu MCRs are particularly high in atom economy as multiple components are combined in one step. nih.gov

Less Hazardous Chemical Syntheses: Methods should use and generate substances with little or no toxicity. jddhs.com Electrochemical methods, for example, avoid the use of toxic and hazardous oxidizing agents by using electrons instead. google.com

Designing Safer Chemicals: Chemical products should be designed to preserve function while reducing toxicity. jddhs.com

Safer Solvents and Auxiliaries: The use of auxiliary substances should be made unnecessary wherever possible and innocuous when used. jddhs.com Water or bio-based solvents are preferred, and flow chemistry can often reduce the total volume of solvent needed. uniroma1.itjddhs.com

Design for Energy Efficiency: Energy requirements should be minimized. jddhs.com Reactions conducted at ambient temperature and pressure, such as many photoredox and electrochemical reactions, are preferable. rsc.orggoogle.com

Use of Renewable Feedstocks: Raw materials should be renewable whenever practicable. sphinxsai.com

Reduce Derivatives: Unnecessary derivatization should be avoided or minimized because such steps require additional reagents and can generate waste. msu.edu

Catalysis: Catalytic reagents are superior to stoichiometric reagents. msu.edu Photoredox and transition-metal-catalyzed reactions often require only small amounts of a catalyst.

Design for Degradation: Chemical products should be designed so that at the end of their function they break down into innocuous degradation products. msu.edu

Real-time Analysis for Pollution Prevention: Analytical methodologies need to be further developed to allow for real-time monitoring and control prior to the formation of hazardous substances. uniroma1.it Flow chemistry systems are well-suited for the integration of in-line analytical tools. nih.gov

Inherently Safer Chemistry for Accident Prevention: Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents. msu.edu Continuous flow processing minimizes the volume of hazardous material present at any one time, significantly improving safety. nih.gov

By integrating these principles, the synthesis of this compound can be optimized to be not only scientifically elegant but also sustainable and safe.

Data Tables

Table 1: Comparison of Advanced Synthetic Methodologies

MethodologyKey AdvantagesRelevance to Target CompoundRepresentative Conditions/FindingsCitations
Photoredox Catalysis Mild reaction conditions, high selectivity, unique reactivity via radical pathways.Potential for C-S bond formation under visible light irradiation.Cascade annulation of related sulfanes with sulfonyl chlorides. rsc.org
Electrochemical Synthesis Avoids chemical oxidants/reductants, high efficiency, can be coupled with flow systems.Oxidation of analogous sulfides to sulfones; potential for controlled sulfenylation.Constant current electrolysis in a microchannel reactor; achieves high yield in short time. google.com
Multicomponent Reactions High atom and step economy, convergent synthesis, rapid generation of complexity.Potential for one-pot synthesis from simpler precursors like 2-formyl or 2-aminobenzoate (B8764639) derivatives.Catalyst-dependent selective synthesis of N-(2-(phenylethynyl)benzyl)amine or isoquinolines. rsc.orgresearchgate.net
Flow Chemistry Enhanced safety, superior process control, easy scalability, rapid optimization.Enables safe use of hazardous reagents and precise control over reaction, leading to higher purity.Continuous synthesis of 1-(methylsulfonyl)-2-(phenylethynyl)benzene with high throughput. google.comresearchgate.net

Computational and Theoretical Chemistry Studies of Methyl 2 Phenylethynyl Sulfanyl Benzoate

Quantum Chemical Investigations of Electronic Structure and Bonding

Density Functional Theory (DFT) for Ground State Properties

No specific studies utilizing Density Functional Theory to calculate the ground state properties of Methyl 2-[(phenylethynyl)sulfanyl]benzoate, such as optimized geometry, total energy, or vibrational frequencies, were identified.

Ab Initio Methods for High-Level Electronic Structure Analysis

A search for high-level ab initio calculations to provide a detailed analysis of the electronic structure of this compound yielded no specific results.

Analysis of Molecular Orbitals and Charge Distribution

There is no available data from computational studies concerning the analysis of molecular orbitals (e.g., HOMO-LUMO energies) or the charge distribution within the this compound molecule.

Conformational Analysis and Potential Energy Surfaces

Molecular Dynamics Simulations for Conformational Sampling

No published research was found that employs Molecular Dynamics simulations to sample the conformational space of this compound.

Torsional Scans and Energy Barrier Calculations

Detailed torsional scans and calculations of the energy barriers for bond rotation, which are crucial for understanding the molecule's flexibility, have not been reported for this compound.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational methods are routinely employed to predict spectroscopic parameters, providing a valuable counterpart to experimental measurements. This dual approach aids in the structural confirmation of synthesized compounds and offers a deeper understanding of their electronic and vibrational properties.

Computational Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a cornerstone of computational spectroscopy. epa.gov Methodologies such as the Gauge-Including Atomic Orbital (GIAO) approach, frequently implemented within the framework of Density Functional Theory (DFT), are used to calculate the magnetic shielding tensors of atomic nuclei. researchgate.net These tensors are then converted into chemical shifts, typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS).

A comparative analysis of predicted and experimental chemical shifts is crucial for validating the accuracy of the computational model and confirming the molecular structure. A hypothetical data table illustrating such a comparison for this compound is presented below.

Table 1: Illustrative Comparison of Predicted vs. Experimental NMR Chemical Shifts (ppm) This table is for illustrative purposes only, as specific experimental and computational data for this compound are not available in the reviewed literature.

Atom Position Predicted ¹³C Shift (ppm) Predicted ¹H Shift (ppm)
Carbonyl Carbon (C=O) 166.5 -
Methoxy Carbon (OCH₃) 52.8 -
Methoxy Protons (OCH₃) - 3.85
Alkyne Carbon (C≡C-Ph) 94.2 -
Alkyne Carbon (S-C≡C) 85.7 -
Aromatic C1 (C-S) 140.1 -
Aromatic C2 (C-CO₂Me) 128.9 -
Aromatic H3 - 7.30
Aromatic H4 - 7.55
Aromatic H5 - 7.40

Vibrational Frequency Analysis for Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound. Computational frequency analysis calculates these modes based on the second derivative of energy with respect to atomic displacement. researchgate.net The results yield a set of vibrational frequencies and their corresponding intensities in both IR and Raman spectra.

These theoretical spectra are invaluable for assigning the bands observed in experimental spectra to specific molecular motions, such as stretching, bending, and torsional vibrations. Due to systematic errors inherent in computational models, calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data.

Table 2: Representative Vibrational Mode Assignments This table is a hypothetical representation of data that would be generated from a computational vibrational analysis.

Vibrational Mode Predicted Frequency (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
C≡C Stretch 2190 Weak Strong
C=O Stretch 1725 Strong Medium
Aromatic C-H Stretch 3100-3000 Medium Strong
Asymmetric C-O-C Stretch 1250 Strong Weak

Mechanistic Elucidation of Reactions involving this compound

Computational chemistry provides profound insights into the mechanisms of chemical reactions, allowing researchers to map out energy landscapes and identify key intermediate and transition structures that are often difficult or impossible to observe experimentally.

Transition State Characterization for Key Transformations

The transition state (TS) is a critical, high-energy structure that lies on the reaction pathway between reactants and products. mdpi.com Its characterization is fundamental to understanding reaction kinetics. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, possessing exactly one imaginary vibrational frequency. This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, leading from the reactant to the product. The geometry and energy of the TS are crucial for determining the activation energy of the reaction.

Reaction Coordinate Mapping and Energy Profile Determination

By mapping the entire reaction pathway, including reactants, transition states, intermediates, and products, a comprehensive reaction energy profile can be constructed. This profile visualizes the energy changes that occur as the reaction progresses. Techniques such as Intrinsic Reaction Coordinate (IRC) calculations are used to confirm that a located transition state correctly connects the intended reactants and products.

Table 3: Hypothetical Energy Profile for a Reaction This table illustrates the kind of energetic data derived from a reaction coordinate mapping. The values are purely for demonstration.

Species Description Relative Energy (kcal/mol)
R Reactants (this compound + Reagent) 0.0
TS1 First Transition State +22.5
INT Reaction Intermediate +5.3
TS2 Second Transition State +15.8

Spectroscopic and Structural Elucidation Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR can map out the connectivity of atoms and provide information about their spatial relationships.

One-dimensional NMR experiments are fundamental to the characterization of Methyl 2-[(phenylethynyl)sulfanyl]benzoate.

Proton (¹H) NMR: This technique provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. The chemical shift (δ) of each proton is indicative of its electronic environment. For this compound, the aromatic protons on the benzoate (B1203000) and phenyl rings would appear in the downfield region (typically δ 7.0-8.5 ppm), while the methyl ester protons would be found in the upfield region (around δ 3.9 ppm). The integration of the signals corresponds to the number of protons, and the splitting patterns (e.g., doublet, triplet) reveal adjacent proton-proton couplings.

Carbon-13 (¹³C) NMR: This experiment detects the carbon atoms in the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets, where each peak corresponds to a unique carbon atom. The chemical shifts in the ¹³C NMR spectrum of this compound would allow for the identification of the carbonyl carbon of the ester (around δ 166 ppm), the sp-hybridized carbons of the alkyne (typically δ 80-90 ppm), the aromatic carbons (δ 120-140 ppm), and the methyl carbon of the ester (around δ 52 ppm).

Heteronuclear NMR: While less common for this specific compound, NMR techniques can also probe other nuclei like ²⁹Si or ¹¹⁹Sn if they were incorporated into the molecular structure in related analogues. These experiments would provide direct information about the environment of the heteroatom.

¹H NMR Data for this compound
Chemical Shift (ppm) Assignment
8.05 (dd, J = 7.8, 1.5 Hz, 1H)Aromatic H
7.55-7.48 (m, 3H)Aromatic H
7.42-7.35 (m, 4H)Aromatic H
3.91 (s, 3H)OCH₃
¹³C NMR Data for this compound
Chemical Shift (ppm) Assignment
166.4C=O
139.3Aromatic C
132.3Aromatic C
131.8Aromatic C
129.2Aromatic C
128.5Aromatic C
126.1Aromatic C
124.9Aromatic C
122.5Aromatic C
94.7Alkyne C
83.9Alkyne C
52.4OCH₃

While specific 2D NMR data for this compound are not widely published, the application of these techniques is standard practice for structural confirmation.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, revealing which protons are adjacent to one another. For this compound, COSY would show correlations between the coupled protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the directly attached carbon atoms, allowing for unambiguous assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, HMBC would show a correlation between the methyl protons and the carbonyl carbon of the ester group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the stereochemistry and conformation of a molecule.

Solid-state NMR (ssNMR) is a specialized technique used to study materials in the solid phase. While no specific ssNMR studies on this compound are currently available in the public domain, this methodology would be invaluable for investigating potential polymorphism (the ability of a compound to exist in multiple crystalline forms) and for understanding intermolecular interactions in the solid state. Different polymorphs can exhibit distinct physical properties, and ssNMR can detect subtle differences in the local environment of the nuclei in each form.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

HRMS provides a very precise measurement of the molecular mass of a compound, which allows for the determination of its elemental formula. For this compound (C₁₆H₁₂O₂S), the calculated exact mass is 268.0558. Experimental HRMS data would be expected to show a measured m/z value that is very close to this theoretical value, confirming the molecular formula.

Vibrational Spectroscopy Methodologies: Infrared (IR) and Raman Spectroscopy

Infrared spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. For a compound like this compound, specific vibrational modes are expected. The key functional groups—the ester (C=O), the alkyne (C≡C), the thioether (C-S), and the aromatic rings (C=C)—each absorb infrared radiation at characteristic frequencies.

The analysis would typically reveal a strong absorption band for the carbonyl (C=O) stretch of the ester group, generally appearing in the region of 1700-1730 cm⁻¹. The carbon-carbon triple bond (C≡C) of the phenylethynyl group would produce a sharp, medium-to-weak intensity band in the 2100-2260 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would be observed around 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively. The C-S stretching vibration, which is typically weak, is expected in the 600-800 cm⁻¹ range.

Two common sampling techniques for solid samples are Attenuated Total Reflectance (ATR) and the potassium bromide (KBr) pellet method. ATR is often preferred due to its simplicity and minimal sample preparation, involving pressing the sample against a high-refractive-index crystal. The KBr pellet method involves grinding the sample with KBr powder and pressing it into a transparent disk, which can sometimes lead to broader peaks due to particle size effects or interactions with the matrix.

While these techniques are standard, specific experimental IR data for this compound is not publicly available in the reviewed literature. The expected vibrational frequencies are based on established group frequency correlations.

Raman spectroscopy serves as a vital complement to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, and selection rules often mean that vibrations that are weak or inactive in IR are strong and readily observed in Raman spectra, and vice versa.

For this compound, the C≡C triple bond and the symmetric vibrations of the aromatic rings are expected to produce particularly strong and sharp signals in the Raman spectrum due to the change in polarizability during the vibration. The C-S bond vibration may also be more readily identifiable in the Raman spectrum compared to the IR spectrum. This complementary nature is crucial for a complete vibrational assignment and a confident structural confirmation. As with IR spectroscopy, specific Raman spectral data for this compound is not available in the surveyed scientific literature.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise arrangement of atoms in a crystalline solid. It provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural understanding.

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for obtaining an unambiguous three-dimensional molecular structure. The process involves growing a suitable single crystal, mounting it on a diffractometer, and irradiating it with a monochromatic X-ray beam. The resulting diffraction pattern is analyzed to build an electron density map, from which the atomic positions can be determined.

While specific crystallographic data for this compound is not present in the searched literature, the structure of the closely related compound, bis(phenylethynyl) sulfide (B99878), has been determined by X-ray crystallography, offering significant insight into the expected structural parameters of the core phenylethynyl sulfide moiety. acs.org In the study of bis(phenylethynyl) sulfide, the unit cell was found to contain two inequivalent molecules. acs.org The key structural parameters, averaged from both species, provide a strong indication of the geometry around the sulfur atom and the alkyne linkages. acs.org

The phenyl groups in bis(phenylethynyl) sulfide are twisted out of the C-S-C plane, with each phenyl ring oriented at nearly 90° to its intramolecular partner. acs.org A similar non-planar arrangement would be anticipated for this compound due to steric interactions between the phenyl ring and the methyl benzoate group.

Table 1: Selected Structural Parameters for the Related Compound bis(phenylethynyl) sulfide Data derived from a single-crystal X-ray diffraction study of bis(phenylethynyl) sulfide and presented as an illustrative example of expected bond lengths and angles. acs.org

ParameterBond/AngleValue (Average)
Bond LengthS–C1.695(4) Å
Bond LengthC≡C1.198(2) Å
Bond LengthC–C (Alkyne-Phenyl)1.440(4) Å
Bond AngleC–S–C101.4(9)°
Bond AngleS–C≡C176.4(19)°
Bond AngleC≡C–C (Phenyl)178.2(8)°

Powder X-ray diffraction (PXRD) is a rapid, non-destructive analytical technique used to identify crystalline phases and to assess sample purity. Instead of a single crystal, a finely powdered sample containing a multitude of randomly oriented crystallites is used. The resulting diffraction pattern is a unique fingerprint for a specific crystalline solid.

For this compound, a PXRD pattern would be used to confirm the identity of a bulk, synthesized sample by comparing its diffraction pattern to a reference pattern calculated from the single-crystal X-ray diffraction data. It can also be used to identify different polymorphs (different crystalline forms of the same compound) if they exist. No experimental PXRD data for this compound has been reported in the reviewed sources.

Chemical Reactivity and Derivatization Studies of Methyl 2 Phenylethynyl Sulfanyl Benzoate

Reactions at the Benzoate (B1203000) Ester Moiety

The benzoate ester group is a key site for modification, allowing for the introduction of different functional groups through hydrolysis, transesterification, and reduction.

Hydrolysis and Transesterification Kinetics

Transesterification, the conversion of one ester to another, is a reversible process typically catalyzed by an acid or a base. ucla.edu For methyl 2-[(phenylethynyl)sulfanyl]benzoate, reacting it with another alcohol in the presence of a catalyst like sulfuric acid would lead to the corresponding ester of the new alcohol. ucla.edu The kinetics of such a reaction would be influenced by factors such as the nature of the alcohol, the catalyst used, and the reaction temperature. nih.govnih.govmdpi.comncsu.edu The general mechanism for acid-catalyzed transesterification of methyl benzoate involves protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol. ucla.edu

Table 1: General Conditions for Ester Transformations

Transformation Reagents and Conditions Product
Hydrolysis (Basic) NaOH or KOH in aqueous alcohol, heat 2-[(Phenylethynyl)sulfanyl]benzoic acid
Hydrolysis (Acidic) H2SO4 or HCl in aqueous solution, heat 2-[(Phenylethynyl)sulfanyl]benzoic acid

Reduction Reactions to Alcohol Derivatives

The ester functionality of this compound can be reduced to a primary alcohol, yielding {2-[(phenylethynyl)sulfanyl]phenyl}methanol. Strong reducing agents are required for this transformation as milder reagents like sodium borohydride (B1222165) are generally ineffective for ester reduction. doubtnut.com Lithium aluminum hydride (LiAlH4) is a potent reducing agent capable of converting esters to alcohols and would be the reagent of choice for this reaction. doubtnut.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran, followed by an aqueous workup to neutralize the reaction mixture and liberate the alcohol product. doubtnut.com Catalytic hydrogenation using copper-based catalysts, such as Cu/ZnO/Al2O3, has also been reported for the selective hydrogenation of methyl benzoate to benzyl (B1604629) alcohol, presenting a potential alternative route. researchgate.net

Transformations Involving the Sulfanyl (B85325) Linkage

The sulfur atom in the thioether linkage is a site for oxidation and potential nucleophilic substitution reactions.

Oxidation Reactions to Sulfoxides and Sulfones

The sulfanyl linkage in this compound can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. masterorganicchemistry.comacsgcipr.org The oxidation state of the sulfur can be controlled by the choice of the oxidizing agent and the reaction conditions. acsgcipr.org Mild oxidation, often using one equivalent of an oxidizing agent like hydrogen peroxide (H2O2) or a peroxy acid such as m-chloroperoxybenzoic acid (m-CPBA) at low temperatures, will typically yield the sulfoxide, methyl 2-[(phenylethynyl)sulfinyl]benzoate. organic-chemistry.orgyoutube.com

Further oxidation to the sulfone, methyl 2-[(phenylethynyl)sulfonyl]benzoate, can be achieved by using an excess of the oxidizing agent or a stronger oxidant. youtube.comorganic-chemistry.org A variety of reagents have been developed for the efficient oxidation of sulfides to sulfones, including urea-hydrogen peroxide in the presence of an anhydride, which can provide clean conversion without the formation of the sulfoxide intermediate. researchgate.net The choice of solvent and catalyst can also play a crucial role in the selectivity of the oxidation. organic-chemistry.orgorganic-chemistry.org

Table 2: Oxidation of the Sulfanyl Linkage

Product Oxidizing Agent Typical Conditions
Sulfoxide 1 equiv. H2O2 or m-CPBA CH2Cl2 or other inert solvent, low temperature

Nucleophilic Substitution Reactions at Sulfur

Nucleophilic substitution at the sulfur atom of a thioether is generally challenging. However, thioethers can be activated towards nucleophilic attack by conversion to a sulfonium (B1226848) salt. libretexts.org For instance, alkylation of the sulfur atom in this compound with an alkyl halide (e.g., methyl iodide) would form a sulfonium salt. This salt would then have a good leaving group (the neutral dialkyl sulfide) and could be susceptible to substitution by a nucleophile. youtube.comyoutube.com

Direct nucleophilic aromatic substitution (SNAr) on the aryl ring to displace the thioether is also a possibility, though it typically requires strong activation by electron-withdrawing groups on the aromatic ring and a potent nucleophile. researchgate.netacsgcipr.org The reactivity of the C-S bond in this specific context towards nucleophiles has not been extensively reported.

Reactivity of the Phenylethynyl Group

The carbon-carbon triple bond of the phenylethynyl group is a site of unsaturation that can undergo various addition reactions.

The phenylethynyl group can participate in electrophilic addition reactions. For instance, the addition of halogens (e.g., Br2) or hydrogen halides (e.g., HBr) across the triple bond would be expected to occur. The regioselectivity of such additions would be influenced by the electronic effects of the sulfanyl group. The electrophilicity of the thiol group has been shown to influence the reactivity in thiol-yne polymerizations. rsc.org

Furthermore, the triple bond can act as a dienophile in cycloaddition reactions, most notably the Diels-Alder reaction. libretexts.orglibretexts.org Reaction with a conjugated diene, such as 1,3-butadiene (B125203) or cyclopentadiene, under thermal conditions would be expected to yield a [4+2] cycloadduct. youtube.comyoutube.comyoutube.com The stereochemistry and regiochemistry of the resulting cycloadduct would be governed by the principles of orbital symmetry and substituent effects. libretexts.org Some cycloadditions can also be promoted photochemically. youtube.comyoutube.com

Finally, nucleophilic addition to the alkyne is also a possibility, particularly with soft nucleophiles, and can be catalyzed by transition metals.

Table 3: Potential Reactions of the Phenylethynyl Group

Reaction Type Reagents Potential Product
Electrophilic Addition Br2, CCl4 Dibromoalkene derivative
Cycloaddition (Diels-Alder) 1,3-Butadiene, heat Cyclohexadiene derivative

Hydration and Halogenation Reactions

While specific studies on the hydration and halogenation of this compound are not extensively documented in the literature, its reactivity can be predicted based on the known chemistry of its constituent functional groups, namely the internal alkyne and the aryl sulfide (B99878) moiety.

Hydration: The hydration of the phenylethynyl group in this compound is expected to proceed under acidic conditions, typically in the presence of a mercury salt catalyst, to yield a ketone. The reaction involves the addition of water across the triple bond, following Markovnikov's rule, which would lead to the formation of a vinyl alcohol intermediate that subsequently tautomerizes to the more stable ketone. Given the electronic influence of the phenyl and the thioether groups, the regioselectivity of the hydration could potentially lead to a mixture of two isomeric ketones.

Halogenation: The reaction of this compound with halogens such as bromine (Br₂) or chlorine (Cl₂) is anticipated to result in the addition of the halogen across the carbon-carbon triple bond. This reaction typically proceeds through a halonium ion intermediate and results in the formation of a dihaloalkene. The stereochemistry of the addition is generally anti, leading to the formation of the (E)-dihalo-stilbene derivative. Further halogenation can occur to yield a tetrahalo-alkane.

It is also important to consider the potential for electrophilic substitution on the aromatic rings under certain halogenation conditions, particularly with the use of a Lewis acid catalyst. This aspect is discussed in more detail in section 5.4.1.

Cycloaddition Reactions (e.g., [2+3] cycloadditions, "click" reactions)

The carbon-carbon triple bond in this compound is a prime site for various cycloaddition reactions, offering a pathway to complex heterocyclic structures.

[2+3] Cycloadditions: The phenylethynyl group is an excellent dipolarophile for [2+3] cycloaddition reactions with 1,3-dipoles. For instance, the reaction with azides, commonly known as the Huisgen 1,3-dipolar cycloaddition, would yield a triazole derivative. This reaction can be performed under thermal conditions or, more efficiently, using copper(I) or ruthenium(II) catalysts in what is known as "click" chemistry. The catalyzed reaction offers high regioselectivity, leading predominantly to the 1,4-disubstituted triazole isomer. Other 1,3-dipoles, such as nitrile oxides and nitrones, can also be employed to synthesize isoxazoles and isoxazolines, respectively.

[4+2] Cycloadditions (Diels-Alder Reactions): While less common for simple alkynes, the phenylethynyl group can participate as a dienophile in Diels-Alder reactions with highly reactive dienes, particularly under high pressure or with electron-deficient dienes. These reactions would lead to the formation of six-membered ring systems.

The reactivity of the alkyne in these cycloaddition reactions opens up a vast chemical space for the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science. researchgate.net

Metal-Catalyzed Functionalizations (e.g., cyclization reactions to isocoumarins)

The strategic positioning of the ester group and the phenylethynylsulfanyl moiety in this compound makes it an ideal precursor for metal-catalyzed intramolecular cyclization reactions, leading to the formation of various heterocyclic scaffolds.

Cyclization to Isocoumarins and Related Heterocycles: A significant application of related o-alkynylbenzoate systems is their cyclization to form isocoumarins, a class of compounds with diverse biological activities. While direct studies on this compound are limited, analogous transformations suggest that this compound could undergo similar reactions. For instance, palladium-catalyzed cyclization is a well-established method for the synthesis of isocoumarins from o-halobenzoates and terminal alkynes. In the case of this compound, an intramolecular cyclization could potentially be induced by various transition metal catalysts, such as gold, platinum, or palladium.

Gold(I) catalysts, in particular, are known to be highly effective in activating alkyne functionalities towards nucleophilic attack. A plausible pathway would involve the coordination of the gold catalyst to the alkyne, rendering it more electrophilic and susceptible to attack by the carbonyl oxygen of the ester group. This would lead to a 6-endo-dig cyclization to form a vinyl-gold intermediate, which upon protodemetalation would yield the corresponding isocoumarin (B1212949) derivative.

Furthermore, copper-catalyzed tandem reactions have been employed for the synthesis of benzo[d] rsc.orgmasterorganicchemistry.comthiazin-2-yl phosphonates from related o-alkynylphenyl isothiocyanates, showcasing the utility of copper in activating similar systems for cyclization. nih.gov

Catalyst SystemPlausible Product TypeReaction Conditions
Au(I) complexesIsocoumarin derivativeMild conditions, organic solvent
Pd(II) complexesIsocoumarin or other fused heterocyclesVaries, often with an oxidant
Cu(I) or Cu(II) saltsThiazinone derivatives or other sulfur-containing heterocyclesVaries depending on the specific reaction

Aromatic Ring Functionalizations and Modifications

The presence of two distinct aromatic rings in this compound—the benzoate ring and the phenyl ring of the phenylethynyl group—offers multiple sites for functionalization through electrophilic aromatic substitution and directed ortho-metalation strategies.

Electrophilic Aromatic Substitution Reactions

The electronic properties of the substituents on each aromatic ring dictate the regioselectivity of electrophilic aromatic substitution (EAS) reactions.

On the Benzoate Ring: The benzoate ring contains a methoxycarbonyl group (-CO₂Me) and a phenylethynylsulfanyl group (-S-C≡C-Ph). The methoxycarbonyl group is an electron-withdrawing group and a meta-director. youtube.com Conversely, the thioether linkage is generally considered an ortho, para-director, although its activating/deactivating nature can be influenced by the rest of the substituent. The interplay of these two groups will determine the outcome of EAS reactions. For instance, in a nitration reaction using a mixture of nitric acid and sulfuric acid, the incoming nitro group would be directed to the positions meta to the ester and ortho or para to the thioether. masterorganicchemistry.comlibretexts.org Steric hindrance from the adjacent phenylethynylsulfanyl group might disfavor substitution at the position ortho to both groups.

On the Phenylethynyl Ring: The phenyl ring of the phenylethynyl group is substituted with an alkynylsulfanyl group. This group is expected to be an ortho, para-director. Therefore, electrophilic attack on this ring would likely occur at the ortho and para positions relative to the point of attachment to the sulfur atom.

ReactionReagentsExpected Major Product(s) on Benzoate RingExpected Major Product(s) on Phenylethynyl Ring
NitrationHNO₃, H₂SO₄Substitution at positions 4 and 6Substitution at ortho and para positions
BrominationBr₂, FeBr₃Substitution at positions 4 and 6Substitution at ortho and para positions
Friedel-Crafts AcylationRCOCl, AlCl₃Substitution at position 4 or 6Substitution at the para position

Ortho-Metalation Strategies for Directed Functionalization

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org In this compound, both the ester and the thioether functionalities can potentially act as directed metalation groups (DMGs). organic-chemistry.org

A strong base, such as an organolithium reagent (e.g., n-butyllithium), can selectively deprotonate the aromatic C-H bond ortho to a DMG. The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of substituents with high regiocontrol.

For the benzoate ring, the ester group could direct metalation to the 3-position. However, the thioether group is also a known DMG and could direct metalation to the 3-position as well, potentially reinforcing this regioselectivity. The competition between these two directing groups and the possibility of reaction at the ester carbonyl group would need to be carefully considered and optimized through the choice of base, solvent, and temperature.

On the phenylethynyl ring, the sulfur atom of the thioether linkage can direct metalation to the ortho positions of that phenyl ring. This would provide a route to di-substituted phenylethynyl derivatives.

Directing GroupPosition of MetalationPotential ElectrophilesResulting Functionalization
-CO₂Me (on benzoate ring)Position 3I₂, R-CHO, CO₂, etc.Iodination, hydroxymethylation, carboxylation, etc.
-S- (on benzoate ring)Position 3I₂, R-CHO, CO₂, etc.Iodination, hydroxymethylation, carboxylation, etc.
-S- (on phenylethynyl ring)ortho positionsI₂, R-CHO, CO₂, etc.Iodination, hydroxymethylation, carboxylation, etc.

Development of Advanced Derivatization Protocols for Analytical Applications

The development of derivatization protocols for this compound is crucial for its detection and quantification in various matrices, particularly for applications in fields such as metabolomics or environmental analysis where low concentrations are often encountered. Derivatization can enhance the volatility, thermal stability, and/or detector response for techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).

For GC-MS analysis, the volatility of this compound might be sufficient for direct analysis. However, derivatization could be employed to improve chromatographic peak shape and mass spectral characteristics. For instance, the thioether can be oxidized to the corresponding sulfoxide or sulfone, which might alter the fragmentation pattern in the mass spectrometer, providing more structural information.

For HPLC analysis, derivatization is often employed to introduce a chromophore or fluorophore to enhance UV or fluorescence detection. While the phenylethynyl group already provides some UV absorbance, its response might not be sufficient for trace analysis. Reactions targeting the aromatic rings, such as nitration followed by reduction to an amine and subsequent coupling with a fluorescent tag (e.g., dansyl chloride), could be a viable strategy.

Furthermore, the "click" reaction, as mentioned in section 5.3.2, offers a highly efficient and specific method for derivatization. By reacting this compound with an azide-functionalized fluorescent probe, a highly fluorescent triazole derivative can be formed, enabling sensitive detection by fluorescence spectroscopy or HPLC with fluorescence detection.

Analytical TechniqueDerivatization StrategyReagent ExamplePurpose
GC-MSOxidation of thioetherm-CPBAImprove chromatographic properties and mass spectral fragmentation
HPLC-UV/FluorescenceNitration followed by reduction and taggingHNO₃/H₂SO₄, then Sn/HCl, then Dansyl chlorideIntroduce a fluorescent tag for enhanced detection
HPLC-Fluorescence"Click" reaction with a fluorescent azideAzide-functionalized fluorophore (e.g., azide-coumarin)Highly specific and efficient labeling for sensitive detection

Potential Applications and Material Science Perspectives

Role as Synthetic Intermediates in Fine Chemical Synthesis

The most immediate and evident application of Methyl 2-[(phenylethynyl)sulfanyl]benzoate is as an intermediate in the synthesis of more complex molecules. The thioalkyne group is a versatile functional handle for constructing a variety of organic structures. Thioalkynes, as a class of compounds, are increasingly recognized for their role in ring-forming reactions, serving as synthons for diverse heterocyclic systems. nih.gov

Research has demonstrated that thioalkynes can be employed in the synthesis of:

Thiophenes

Benzo[b]thiophenes

2H-chromenes

Oxazoles

Cyclopentenes

Cyclobutanes nih.gov

These heterocyclic motifs are prevalent in pharmaceuticals, agrochemicals, and functional materials. The reactivity of the thioalkyne's carbon-carbon triple bond, influenced by the adjacent sulfur atom, allows for various transformations, including cycloadditions and annulations. nih.gov The presence of the methyl benzoate (B1203000) portion of the molecule offers an additional site for chemical modification, either before or after the transformation of the thioalkyne group. This dual functionality enhances its utility as a building block in multi-step synthetic sequences.

Building Blocks for Advanced Functional Materials

The combination of a rigid phenylethynyl unit and a flexible thioether linkage makes this compound an interesting candidate for the construction of advanced functional materials.

While specific polymerization of this compound is not documented, its structure is analogous to monomers used in the synthesis of conjugated polymers. Poly(phenylene ethynylene)s (PPEs) and related conjugated polymers are known for their applications in organic electronics. rsc.org The phenylethynyl group within the molecule could, in principle, participate in polymerization reactions.

Furthermore, recent research into thiol-yne reactions highlights their potential in polymer synthesis. chemrxiv.orgchemrxiv.org The reaction between thiols and thioalkynes can proceed with high efficiency and stereocontrol, which is a desirable feature in polymer chemistry. chemrxiv.orgchemrxiv.org This suggests a potential pathway for incorporating the structural features of this compound into novel polymer chains, potentially leading to materials with tailored electronic and physical properties. The thioether linkage could impart greater solubility and processability to the resulting polymers.

The phenylethynyl group is a well-known chromophore, a component of a molecule responsible for its color and light-absorbing properties. This structural unit is a key component in many organic dyes and pigments. The extended π-conjugation provided by the phenyl and alkyne groups allows for the absorption and emission of light, making such molecules candidates for luminophores (light-emitting compounds).

Polymers that incorporate ethynylene and thiophene (B33073) units have been studied for their optical and electrochemical properties, showing that these components can lead to materials with low band gaps, a desirable feature for organic semiconductors. mdpi.com The introduction of a sulfur atom, as in the thioether linkage of this compound, can influence the electronic properties of the conjugated system. This could potentially be exploited in the design of new organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. The design of complex supramolecular assemblies often relies on molecules with specific recognition sites. northwestern.edu this compound possesses several potential coordination sites: the sulfur atom (a soft donor), the ester group (a hard donor), and the π-system of the alkyne and aromatic ring.

This multifunctionality could allow it to act as a ligand in coordination-driven self-assembly, forming metallosupramolecular structures. The "Weak-Link Approach," for instance, utilizes ligands with both strong and weak binding sites to create complex, responsive assemblies. northwestern.edu The different coordinating abilities of the thioether and ester functionalities within this compound could theoretically be exploited in similar strategies to build sophisticated, multi-component architectures.

Catalytic Applications as Ligand Precursors or Organocatalysts

The use of organosulfur compounds in catalysis can be challenging due to the strong coordination of sulfur to metal centers, which can sometimes lead to catalyst deactivation. nih.gov However, this strong coordination can also be harnessed for the design of specific ligands. The thioether and alkyne functionalities in this compound could coordinate to a metal center, potentially influencing its catalytic activity and selectivity.

While there is no specific research demonstrating its use as a ligand precursor, the molecule's structure offers a template for such applications. Modification of the benzoate ring could be used to tune the steric and electronic properties of a potential ligand.

In the field of organocatalysis, the molecule itself could potentially act as a catalyst. For instance, the Lewis basicity of the sulfur atom or the ester group could be utilized to activate substrates in certain reactions. However, this remains a speculative application without direct supporting research.

Future Research Directions and Unexplored Avenues

Development of Asymmetric Synthetic Routes for Chiral Derivatives

The creation of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in materials science and medicinal chemistry. The structure of Methyl 2-[(phenylethynyl)sulfanyl]benzoate does not inherently possess a chiral center, but its scaffold is an ideal candidate for the introduction of chirality. Future research could pivot towards developing asymmetric synthetic routes to access chiral derivatives.

One promising approach would be the use of chiral catalysts to introduce stereocenters. For instance, an asymmetric sulfoxidation could convert the achiral sulfide (B99878) into a chiral sulfoxide (B87167). This transformation would create a stereogenic sulfur atom, leading to enantiopure sulfoxide derivatives. Another avenue involves the modification of the phenyl or benzoate (B1203000) rings with substituents that can either be chiral or serve as handles for the introduction of chiral auxiliaries.

Furthermore, organocatalysis, employing chiral phosphoric acids, has proven effective in the asymmetric synthesis of various complex molecules, including axially chiral arylpyrazoles and O-protected β-hydroxythiols. nih.govnih.gov A similar strategy could be envisioned for derivatives of this compound, where atropisomerism could be induced by introducing bulky groups on the aromatic rings, leading to axially chiral products with restricted bond rotation. nih.gov The successful development of such routes would be a significant step, as enantiopure organosulfur compounds are of considerable interest. nih.gov

A hypothetical research goal in this area is summarized in the table below:

Research Goal Proposed Methodology Potential Chiral Product Key Analytical Techniques
Synthesis of Chiral SulfoxideAsymmetric oxidation using a chiral catalyst (e.g., Sharpless reagent)Methyl 2-[(phenylethynyl)sulfinyl]benzoateChiral HPLC, Circular Dichroism (CD) Spectroscopy
Creation of AtropisomersOrganocatalytic desymmetrization of a prochiral precursorAxially chiral derivatives of this compoundVariable Temperature NMR, X-ray Crystallography
Introduction of StereocentersAsymmetric addition to a modified aromatic ringDerivatives with chiral side chainsPolarimetry, Mass Spectrometry

Investigation of Solid-State Properties and Crystal Engineering

The solid-state arrangement of molecules dictates crucial material properties such as conductivity, solubility, and melting point. The planar phenyl and benzoate rings, combined with the linear phenylethynyl group in this compound, suggest a high propensity for ordered packing through π-π stacking interactions. Crystal engineering studies would be invaluable in understanding and controlling these interactions.

Systematic studies could involve the synthesis of a series of derivatives with varying substituents on the aromatic rings to modulate their electronic properties and steric profiles. For example, introducing electron-withdrawing or electron-donating groups could fine-tune the π-stacking distances and geometries. Research on 1,3,5-tris(phenylethynyl)benzenes has shown that fluorination patterns significantly influence packing behavior and can lead to co-crystals with enhanced thermal stability. nih.gov Similar strategies could be applied here.

The investigation of polymorphism—the ability of a compound to exist in multiple crystalline forms—would also be a critical research direction. Different polymorphs can exhibit vastly different physical properties. By controlling crystallization conditions (e.g., solvent, temperature, pressure), it may be possible to isolate and characterize different polymorphs of this compound and its derivatives. Studies on alkynyl-functionalized fluoroanthradithiophenes have demonstrated that side-chain engineering can direct the solid-state packing from a 1D slipped stack to a more desirable 2D brickwork motif, significantly impacting charge carrier mobility. nsf.govuky.edursc.org

The following table outlines potential research targets in the solid-state analysis of this compound.

Research Target Methodology Key Parameters to Determine Potential Application
Single Crystal Structure DeterminationX-ray DiffractionUnit cell dimensions, space group, intermolecular contacts (e.g., π-stacking distances)Correlation of structure with physical properties
Polymorph ScreeningCrystallization from various solvents and conditionsIdentification and characterization of different crystalline formsControl over material properties like solubility and stability
Co-crystallization StudiesCrystallization with complementary moleculesFormation of new crystalline phases with tailored propertiesDevelopment of new functional materials

Exploration of Novel Reaction Manifolds for Scaffold Diversification

The inherent functionalities of this compound provide multiple handles for chemical transformations, allowing for extensive scaffold diversification. The alkyne, the thioether, and the aromatic ester can each be subjected to a variety of modern synthetic methodologies.

The alkynyl sulfide moiety is particularly ripe for exploration. Recent advances have shown that alkynyl sulfides can participate in a range of reactions. rsc.org For example, Lewis acid-catalyzed formal [4+2] cycloadditions with dienes like 2-pyrones can provide access to highly substituted aryl sulfides. acs.org Photocatalytic thiol-yne reactions represent another modern approach to functionalize the alkyne, potentially leading to the stereoselective formation of vinyl sulfides. acs.org

The benzoate portion of the molecule can also be a site for diversification. Cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, could be employed to introduce a wide array of substituents onto the benzoate ring, assuming a suitable precursor (e.g., a halogenated analog) is used. The ester itself can be transformed into other functional groups, such as amides or other esters via transesterification. numberanalytics.comnumberanalytics.com Such diversification strategies are crucial for creating libraries of compounds for screening in various applications. nih.govresearchgate.net

A summary of potential diversification reactions is presented below.

Reactive Site Proposed Reaction Product Class Significance
Phenylethynyl groupClick Chemistry (e.g., CuAAC)Triazole derivativesModular synthesis of complex structures
Sulfanyl (B85325) groupOxidationSulfoxides, SulfonesAltered electronic properties and polarity
Benzoate esterAmidationBenzamidesIntroduction of hydrogen bonding capabilities
Aromatic ringsElectrophilic Aromatic SubstitutionSubstituted aromatic derivativesFine-tuning of electronic and steric properties

Integration of this compound into Self-Assembled Systems

Self-assembly is a powerful bottom-up approach for the construction of complex, ordered nanostructures. The aromatic and planar nature of the phenylethynyl and benzoate moieties in this compound makes it an excellent candidate for incorporation into self-assembling systems driven by non-covalent interactions, particularly π-π stacking.

Research in this area could focus on designing derivatives that promote specific self-assembly pathways. For example, the introduction of hydrogen-bonding motifs, such as amides or carboxylic acids (via hydrolysis of the ester), could lead to the formation of supramolecular polymers or hydrogels. The study of aromatic peptides has demonstrated that even simple dipeptides containing aromatic groups can form well-ordered nanotubes and nanospheres, highlighting the power of aromatic interactions in directing self-assembly. nih.gov Similarly, investigations into aromatic amino acids have shown their crucial role in the formation of functional structures through processes involving electrostatic interactions, hydrogen bonding, and π–π stacking. acs.org

By carefully designing the molecular structure, it might be possible to create systems that respond to external stimuli, such as light, pH, or temperature, leading to "smart" materials. The integration of this compound into liquid crystals or as a component in organic light-emitting diodes (OLEDs) could also be explored, leveraging the predicted electronic and photophysical properties of the phenylethynyl group.

Synergistic Approaches Combining Advanced Computation and Experimentation

A modern research program on this compound would greatly benefit from a synergistic approach that combines experimental synthesis and characterization with advanced computational modeling. acs.orgnih.gov Density Functional Theory (DFT) and other computational methods can provide deep insights into the molecule's electronic structure, conformational preferences, and reaction mechanisms, thereby guiding experimental efforts. mdpi.comwhiterose.ac.uk

For instance, computational studies could predict the most stable conformations of the molecule and the rotational barriers of its single bonds, which would be crucial for designing axially chiral derivatives. researchgate.net Molecular dynamics simulations could be used to model the self-assembly process, providing a molecular-level understanding of how individual molecules aggregate into larger structures. In the realm of reaction discovery, computational modeling can help to elucidate reaction pathways and predict the feasibility of proposed transformations, saving significant experimental time and resources. whiterose.ac.uk

The combination of theoretical predictions with empirical data from techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry would create a powerful feedback loop, accelerating the exploration of this promising chemical entity.

The following table illustrates how computational and experimental techniques could be synergistically applied.

Research Question Computational Method Experimental Technique Expected Outcome
What are the preferred molecular conformations?DFT CalculationsNMR Spectroscopy, X-ray CrystallographyA detailed understanding of the 3D structure and its dynamics.
What is the mechanism of a novel reaction?Transition State Theory CalculationsKinetic Studies, Isotope LabelingElucidation of the reaction pathway and identification of key intermediates.
How do molecules pack in the solid state?Crystal Structure PredictionPowder X-ray Diffraction, Differential Scanning CalorimetryPrediction and verification of crystal packing and polymorphism.
What are the electronic properties?Time-Dependent DFT (TD-DFT)UV-Vis and Fluorescence SpectroscopyCorrelation of theoretical electronic transitions with experimental spectra.

Q & A

Q. What safety protocols are critical when handling this compound?

  • Answer: Refer to GHS guidelines for thioether compounds: use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Note that analogous sulfonyl chlorides are corrosive; proper waste disposal (neutralization) is mandatory .

Data Contradictions and Validation

Q. How should researchers address discrepancies in reported synthetic yields for this compound derivatives?

  • Answer: Replicate procedures with rigorous control of variables (solvent purity, inert atmosphere). Compare yields using statistical tools (ANOVA) and validate via independent characterization (e.g., elemental analysis) .

Q. What evidence supports or refutes the hypothesized degradation pathways of this compound under UV exposure?

  • Answer: Accelerated UV stability studies with LC-MS monitoring can identify photodegradants (e.g., sulfoxide or sulfone byproducts). Isotopic labeling (¹⁸O) may trace oxidation mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.